![molecular formula C12H9N5O3 B5910488 N'-(2-nitrobenzylidene)-2-pyrazinecarbohydrazide](/img/structure/B5910488.png)
N'-(2-nitrobenzylidene)-2-pyrazinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(2-nitrobenzylidene)-2-pyrazinecarbohydrazide, also known as 2-Pyrazinecarboxylic acid, 2-[(2-nitrophenyl)methylene]hydrazide, is a chemical compound used in scientific research. This compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are of great interest to researchers.
Mechanism of Action
The mechanism of action of N'-(2-nitrobenzylidene)-2-pyrazinecarbohydrazide is not fully understood. However, studies have suggested that it may inhibit the activity of enzymes involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
N'-(2-nitrobenzylidene)-2-pyrazinecarbohydrazide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, decrease the production of pro-inflammatory cytokines, and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using N'-(2-nitrobenzylidene)-2-pyrazinecarbohydrazide in lab experiments include its ability to inhibit tumor growth and decrease inflammation. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N'-(2-nitrobenzylidene)-2-pyrazinecarbohydrazide. These include:
1. Further studies on its potential as an anti-tumor agent in vivo.
2. Investigation into its potential as an anti-inflammatory agent in vivo.
3. Studies on its potential toxicity and safety profile.
4. Studies on its mechanism of action to better understand its biochemical and physiological effects.
5. Development of more efficient synthesis methods for N'-(2-nitrobenzylidene)-2-pyrazinecarbohydrazide.
Synthesis Methods
The synthesis of N'-(2-nitrobenzylidene)-2-pyrazinecarbohydrazide involves the reaction of 2-pyrazinecarbohydrazide with 2-nitrobenzaldehyde in the presence of a catalyst. The reaction yields a yellow crystalline solid, which is purified through recrystallization.
Scientific Research Applications
N'-(2-nitrobenzylidene)-2-pyrazinecarbohydrazide has been used in various scientific research studies. It has been studied for its potential as an anti-tumor agent, as it has shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential as an anti-inflammatory agent, as it has shown to decrease the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-[(Z)-(2-nitrophenyl)methylideneamino]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O3/c18-12(10-8-13-5-6-14-10)16-15-7-9-3-1-2-4-11(9)17(19)20/h1-8H,(H,16,18)/b15-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMAGODKUKYCTR-CHHVJCJISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=NC=CN=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\NC(=O)C2=NC=CN=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(Z)-(2-Nitrophenyl)methylidene]pyrazine-2-carbohydrazide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.